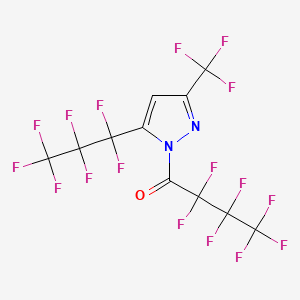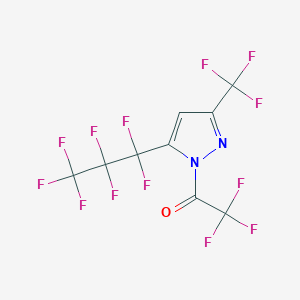
1-Tridecanoyl-sn-glycero-3-phosphocholine
概要
説明
作用機序
Target of Action
1-Tridecanoyl-sn-glycero-3-phosphocholine, also known as 13:0 Lyso PC, is a type of lysophosphatidylcholine (LPC) which is a polar lipid localized to the cell membranes of oxidized lipoproteins . It is known to be a bioactive molecule associated with the progression of atherosclerosis . It is also involved in various biological processes such as vascular reproduction, development, and myelination .
Mode of Action
The compound acts as a bioactive proinflammatory lipid secreted on pathological response . It is also a parasympathomimetic acetylcholine precursor, which may have potential for the treatment of Alzheimer’s disease and dementia . It rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .
Biochemical Pathways
The compound is involved in the lipid metabolism pathway. It has been used as an internal standard in lipid extraction from brain tissues and macrophages . It is also used in liquid chromatography/MS analyses of lysophospholipids .
Pharmacokinetics
It is known that it is a polar lipid and is localized to the cell membranes of oxidized lipoproteins . This suggests that it may have good bioavailability in the body. It is also light-sensitive and hygroscopic .
Result of Action
The compound is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease . It is also known to be implicated in neuronal diseases and cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic , suggesting that it should be stored in a dark, dry environment. It is also used as a detergent , indicating that it may interact with other substances in its environment.
生化学分析
Biochemical Properties
1-Tridecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . It is also implicated in neuronal diseases and cancer .
Cellular Effects
This compound influences cell function in several ways. It is involved in various biological processes such as vascular reproduction, development, and myelination . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It is known to be a bioactive molecule, associated with the progression of atherosclerosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been used as an internal standard in lipid extraction from brain tissues and macrophages using modified Bligh and Dyer protocol .
準備方法
Synthetic Routes and Reaction Conditions
1-Tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often produced using enzymatic methods. Phospholipase A2 is used to hydrolyze phosphatidylcholine, resulting in the formation of LPC . This method is preferred due to its specificity and efficiency.
化学反応の分析
Types of Reactions
1-Tridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: LPC can be oxidized to form oxidized phospholipids, which are involved in inflammatory processes.
Hydrolysis: Hydrolysis of LPC by phospholipase A2 results in the formation of lysophosphatidic acid and choline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Phospholipase A2 is commonly used for the hydrolysis of LPC.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophosphatidic acid and choline.
科学的研究の応用
1-Tridecanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a similar structure but different acyl chain length.
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: A hydroxylated form of LPC.
Uniqueness
1-Tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its biological activity and interactions with cellular components .
特性
IUPAC Name |
[(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRCJJWBAXNAPE-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347065 | |
| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20559-17-5 | |
| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)










